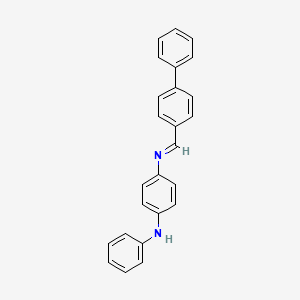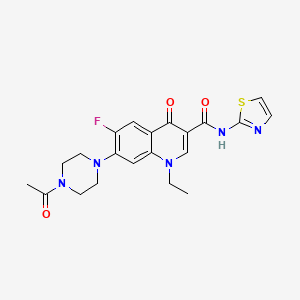
(4-anilinophenyl)(4-biphenylylmethylene)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-anilinophenyl)(4-biphenylylmethylene)amine, also known as ABPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ABPA is a Schiff base compound that is synthesized by the condensation reaction between 4-anilinophenylamine and 4-biphenylylcarboxaldehyde.
作用機序
The mechanism of action of (4-anilinophenyl)(4-biphenylylmethylene)amine is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. (4-anilinophenyl)(4-biphenylylmethylene)amine has been shown to induce the activation of caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. Additionally, (4-anilinophenyl)(4-biphenylylmethylene)amine has been found to downregulate the expression of anti-apoptotic proteins, such as Bcl-2, and upregulate the expression of pro-apoptotic proteins, such as Bax.
Biochemical and Physiological Effects:
(4-anilinophenyl)(4-biphenylylmethylene)amine has been shown to exhibit significant biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that (4-anilinophenyl)(4-biphenylylmethylene)amine exhibits potent cytotoxicity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. In vivo studies have shown that (4-anilinophenyl)(4-biphenylylmethylene)amine exhibits significant antitumor activity in mouse models of breast cancer and lung cancer. Additionally, (4-anilinophenyl)(4-biphenylylmethylene)amine has been found to exhibit low toxicity towards normal cells, indicating its potential as a selective anticancer agent.
実験室実験の利点と制限
(4-anilinophenyl)(4-biphenylylmethylene)amine exhibits several advantages for lab experiments, including its ease of synthesis, high yield, and low toxicity towards normal cells. However, (4-anilinophenyl)(4-biphenylylmethylene)amine also exhibits several limitations, including its instability in solution, which can lead to degradation and loss of activity over time. Additionally, (4-anilinophenyl)(4-biphenylylmethylene)amine exhibits poor solubility in water, which can limit its applicability in certain experiments.
将来の方向性
There are several future directions for the study of (4-anilinophenyl)(4-biphenylylmethylene)amine. One potential direction is the development of novel (4-anilinophenyl)(4-biphenylylmethylene)amine-based materials for applications in catalysis and materials science. Another potential direction is the optimization of the synthesis method for (4-anilinophenyl)(4-biphenylylmethylene)amine to improve its stability and solubility. Additionally, further studies are needed to elucidate the mechanism of action of (4-anilinophenyl)(4-biphenylylmethylene)amine and its potential as an anticancer agent.
合成法
The synthesis of (4-anilinophenyl)(4-biphenylylmethylene)amine involves the condensation reaction between 4-anilinophenylamine and 4-biphenylylcarboxaldehyde in the presence of a suitable catalyst. The reaction is carried out in a solvent system, such as ethanol or methanol, under reflux conditions. The product is obtained in a high yield after purification using column chromatography or recrystallization.
科学的研究の応用
(4-anilinophenyl)(4-biphenylylmethylene)amine has been extensively studied for its potential applications in various fields, including materials science, catalysis, and biomedicine. In materials science, (4-anilinophenyl)(4-biphenylylmethylene)amine has been used as a building block for the synthesis of metal-organic frameworks (MOFs) due to its unique structural and electronic properties. In catalysis, (4-anilinophenyl)(4-biphenylylmethylene)amine has been employed as a ligand for the preparation of novel catalysts that exhibit high activity and selectivity in organic transformations. In biomedicine, (4-anilinophenyl)(4-biphenylylmethylene)amine has been investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
特性
IUPAC Name |
N-phenyl-4-[(4-phenylphenyl)methylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2/c1-3-7-21(8-4-1)22-13-11-20(12-14-22)19-26-23-15-17-25(18-16-23)27-24-9-5-2-6-10-24/h1-19,27H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVPPKWZEGCTJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=NC3=CC=C(C=C3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-biphenyl-4-ylmethylidene]-N'-phenylbenzene-1,4-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-fluorobenzyl)amino]-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone](/img/structure/B6133824.png)
![(3S)-1-isobutyl-3-methyl-4-({6-[(4-methyl-1,4-diazepan-1-yl)carbonyl]imidazo[2,1-b][1,3]thiazol-5-yl}methyl)-2-piperazinone](/img/structure/B6133828.png)
![2-benzyl-8-(4-methoxybenzyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6133838.png)
![9-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6133844.png)
![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B6133849.png)

![1-cyclohexyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6133869.png)
![(6-methoxy-2-naphthyl)[1-(1H-tetrazol-1-ylacetyl)-3-piperidinyl]methanone](/img/structure/B6133875.png)
![1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6133880.png)
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6133892.png)
![1-{2-methoxy-5-[(4-propyl-1-piperazinyl)methyl]phenoxy}-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6133895.png)
![7-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6133901.png)
![N-[4-(acetylamino)phenyl]-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide](/img/structure/B6133907.png)
